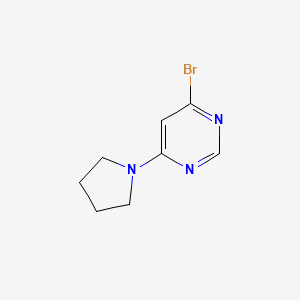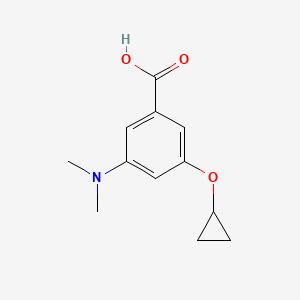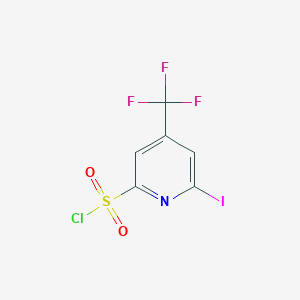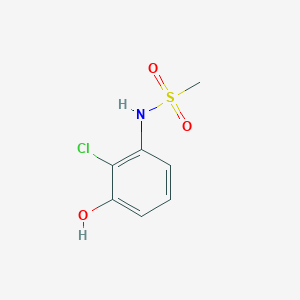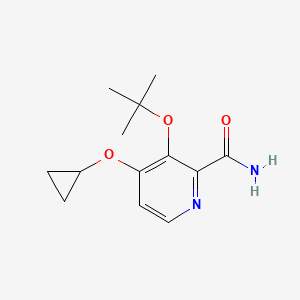
3-Tert-butoxy-4-cyclopropoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-4-cyclopropoxypicolinamide: is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol This compound features a complex structure that includes a tert-butoxy group, a cyclopropoxy group, and a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-cyclopropoxypicolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. One common method involves the use of tert-butyl esters, which can be synthesized using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as flow microreactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tert-butoxy-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-4-cyclopropoxypicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Tert-butoxy-4-methoxypicolinamide
- 3-Tert-butoxy-4-ethoxypicolinamide
- 3-Tert-butoxy-4-propoxypicolinamide
Comparison: Compared to these similar compounds, 3-Tert-butoxy-4-cyclopropoxypicolinamide is unique due to the presence of the cyclopropoxy group. This group imparts distinct chemical properties and reactivity, making the compound valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-9(17-8-4-5-8)6-7-15-10(11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI-Schlüssel |
VSCLWYVUFVKEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CN=C1C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



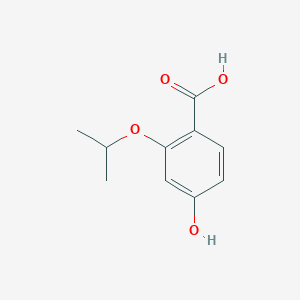
![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
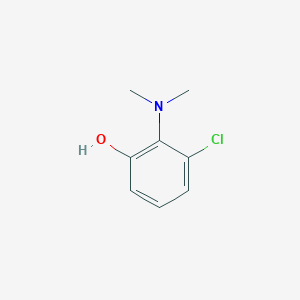

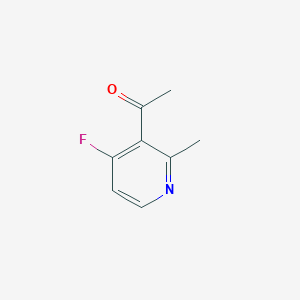
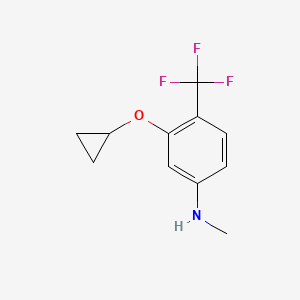
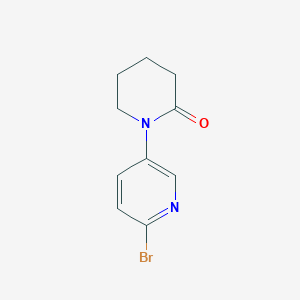
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

